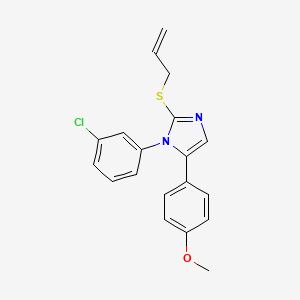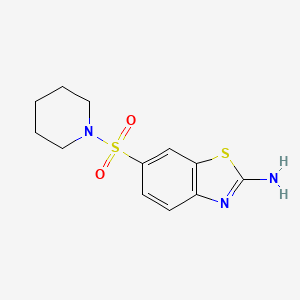![molecular formula C22H25ClN2O2 B2998354 4-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide CAS No. 2415566-61-7](/img/structure/B2998354.png)
4-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptors, which are primarily found in the central nervous system. CP-47,497 has been studied extensively for its potential therapeutic applications in various medical conditions.
Mécanisme D'action
4-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide acts as a potent agonist of the cannabinoid receptors, which are primarily found in the central nervous system. It binds to these receptors and activates them, leading to the release of various neurotransmitters such as dopamine and serotonin. This activation of the cannabinoid receptors is responsible for the various pharmacological effects of 4-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide.
Effets Biochimiques Et Physiologiques
4-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammation. It has also been shown to have anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer. Additionally, it has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide has several advantages and limitations for lab experiments. One advantage is that it is a potent agonist of the cannabinoid receptors, which makes it a useful tool for studying the pharmacology of these receptors. However, one limitation is that it is a synthetic compound, which may limit its relevance to natural cannabinoids found in the body.
Orientations Futures
There are several future directions for research on 4-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide. One direction is to further study its potential therapeutic applications in various medical conditions, such as chronic pain, inflammation, and cancer. Another direction is to study its potential use as a neuroprotective agent for the treatment of neurological disorders. Additionally, further research is needed to understand the pharmacology of 4-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide and its interactions with the cannabinoid receptors.
Méthodes De Synthèse
4-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide is synthesized using a multi-step process involving several chemical reactions. The starting material for the synthesis is 2,4-dichlorophenylacetic acid, which is converted into 3-chloro-4-(4-methoxyphenyl)-1,2,5-oxadiazole. This compound is then reacted with 1-(3-chlorophenyl)piperazine to form 4-(3-chlorophenyl)-1,2,5-oxadiazol-3-amine. The final step involves the reaction of this compound with 1-(oxan-4-yl)pyrrolidin-3-amine to form 4-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide.
Applications De Recherche Scientifique
4-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as multiple sclerosis and epilepsy.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c23-19-3-1-2-18(14-19)16-4-6-17(7-5-16)22(26)24-20-8-11-25(15-20)21-9-12-27-13-10-21/h1-7,14,20-21H,8-13,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGDVJNRKYDPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

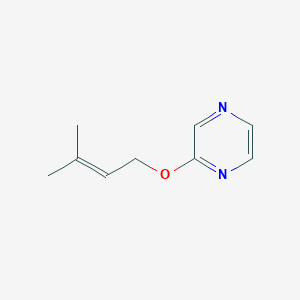

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2998279.png)
![4-chloro-3-methanesulfonamido-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2998280.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2998281.png)
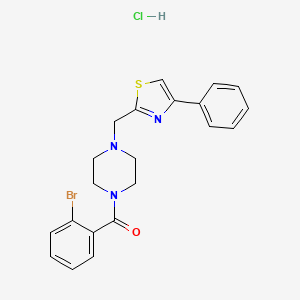
![N'-(4-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2998283.png)
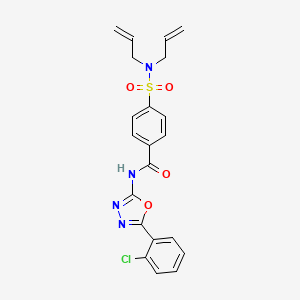
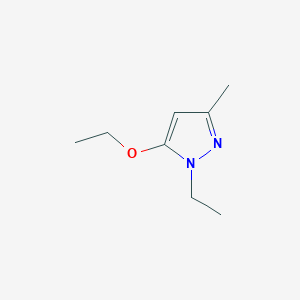
![4,5-Dimethyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2998287.png)

![cyclohex-3-en-1-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2998289.png)
